Nonadecanoic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
nonadecanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYWECDDZWTKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060954 | |
| Record name | Nonadecanoic acid | |
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Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [Sigma-Aldrich MSDS], Solid | |
| Record name | Nonadecanoic acid | |
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| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
300.00 °C. @ 760.00 mm Hg | |
| Record name | Nonadecanoic acid | |
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CAS No. |
646-30-0, 68002-88-0 | |
| Record name | Nonadecanoic acid | |
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| Record name | Nonadecanoic acid | |
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| Record name | NONADECANOIC ACID | |
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| Record name | Nonadecanoic acid | |
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| Record name | Nonadecanoic acid | |
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| Record name | NONADECANOIC ACID | |
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| Record name | Nonadecanoic acid | |
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Melting Point |
69.4 °C | |
| Record name | Nonadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000772 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthesis of Nonadecanoic Acid
Distribution in Biological Organisms
Nonadecanoic acid, a 19-carbon saturated fatty acid, is found in various biological systems, including animal fats, plant oils, and microbial sources. wikipedia.orgnih.gov While not typically present in high concentrations, its distribution is widespread. rjptonline.orgspectrumchemical.com
Occurrence in Specific Animal Species and Products
This compound is present in the milk of several mammalian species, though its concentration can vary. In a comparative study, the content of nonadecylic acid (C19:0) was highest in the milk of mares, while goat's milk showed the lowest value. srce.hr
One study on Iraqi buffalo milk identified the presence of this compound, noting it was not found in the cow milk analyzed in the same study. rjptonline.org However, other research has detected it in bovine milk. For instance, a study of White Fulani and Borgou cattle breeds in Benin found that Borgou cows had a higher content of this compound in their milk compared to the White Fulani breed. nih.gov Research has also confirmed its presence in the milk of various goat breeds. nih.govscielo.brxisdxjxsu.asia In some dairy animal studies, this compound is used as an internal standard for quantifying other fatty acids, indicating its consistent, albeit minor, presence. animbiosci.orgresearchgate.netbrill.commdpi.comresearchgate.net
A study comparing different milk types reported the following concentrations of nonadecylic acid:
| Milk Source | Mean Concentration ( g/100 g of total Fatty Acids) |
| Mare's Milk | 0.406 ± 0.056 |
| Cow's Milk | 0.285 ± 0.057 |
| Goat's Milk | 0.064 ± 0.068 |
Data sourced from a 2024 study on medium- and long-chain saturated fatty acids in the milk of various species. srce.hr
This compound has been identified in the tissues of various terrestrial animals. Databases of natural compounds report its occurrence in mule deer (Odocoileus hemionus), elk (Cervus canadensis), horse (Equus caballus), domestic pig (Sus scrofa domesticus), and wild boar (Sus scrofa). hmdb.ca
Research into the fatty acid composition of different pig genotypes has noted the presence of this compound. cabidigitallibrary.orguni-mate.hu One study found that a crossbreed of Hungarian Large White (MNF) and Mangalica (ML) pigs had a higher proportion of this compound compared to purebred Mangalica pigs. cabidigitallibrary.org In other studies on domestic and wild swine, this compound is often used as an internal standard for fatty acid analysis, presupposing its natural occurrence. nih.gov
Studies on wild ruminants, such as elk and mule deer, have also contributed to understanding the distribution of this fatty acid in their tissues. nih.gov
A notable occurrence of this compound in the animal kingdom is its role as a defensive chemical. It is a major constituent of the frontal gland secretion used for defense by soldiers of the termite species Rhinotermes marginalis. wikipedia.orgatamanchemicals.comnp-mrd.orgmedchemexpress.comebi.ac.uk
This compound in Plant Sources
This compound is found in a variety of plants. wikipedia.orgnih.gov One study identified this compound as the primary fatty acid in the leaves of prickly lettuce (Lactuca serriola), where it constituted 38.3% of the total fatty acids. researchgate.net
Other plant sources reported to contain this compound include:
Garden Onion (Allium cepa) hmdb.cawikidata.org
Dandelion (Taraxacum officinale) hmdb.cawikidata.org
Peanut (Arachis hypogaea) hmdb.ca
Black Elderberry (Sambucus nigra) hmdb.ca
Cassia tora neist.res.in
Specific Plant Species
Detailed analyses have confirmed the presence of this compound in several specific plant species:
Dandelion (Taraxacum officinale) : This common plant is known to contain this compound. plantaedb.comliberherbarum.net A comparative analysis of Taraxacum kok-saghyz and Taraxacum officinale revealed the presence of this compound among other fatty acids in the leaves. mdpi.com
Black Elderberry (Sambucus nigra) : Studies of the seed oils from Sambucus nigra have identified this compound as one of the constituent fatty acids. mdpi.com
Onion (Allium cepa) : this compound is listed as a phytochemical found in onion bulbs. scribd.comchemicalbook.inusda.govchemicalbook.com
Peanut (Arachis hypogaea) : Research on the fatty acid profile of both wild and cultivated peanut kernels has identified this compound. nih.govresearchgate.net It is sometimes used as an internal standard in the gas chromatographic analysis of peanut oil due to its typically low concentration. scirp.orgacademicjournals.org
Ganoderma lucidum : This medicinal mushroom, also known as Reishi, contains this compound in its spores. jst.go.jpresearchgate.netnih.govnih.govfrontiersin.org It is considered a key active component. researchgate.net
Isolation from Plant Extracts
Researchers have successfully isolated this compound and its derivatives from various plant extracts:
Aegle marmelos : A study on the leaves of Aegle marmelos led to the isolation of a derivative of this compound, specifically this compound, 18-oxo, methyl ester. researchgate.netresearchgate.netnrfhh.com
Cyperus marginatus : From the leaf extracts of this sedge, a newly described fatty acid ester, this compound-2-ethoxy ethyl ester, was isolated and characterized. researcher.lifejppres.comjppres.comresearchgate.net
Microbial Production of this compound
Microorganisms, including bacteria and fungi, are also sources of this compound.
Bacterial Origin
Streptomyces scabiei subsp. chosunensis : This bacterium is a known producer of this compound. koreascience.krdbpia.co.krresearchgate.netbioinfopublication.orgjmicrobiol.or.kr A substance, identified as this compound, was isolated from the mycelial extract of the M0137 strain. koreascience.krdbpia.co.krresearchgate.net This was the first report of this compound production from the Streptomyces genus. dbpia.co.kr
Fungal Metabolite
Ganoderma lucidum : As mentioned previously, the spores of the fungus Ganoderma lucidum are a significant source of this compound. jst.go.jpresearchgate.netnih.govnih.govfrontiersin.org Ethanolic extracts of the spores contain a mixture of long-chain fatty acids, with this compound being a prominent and biologically active component. jst.go.jpresearchgate.netnih.govnih.gov
Biosynthesis in Oleaginous Yeasts
Yarrowia lipolytica : This oleaginous yeast has been a subject of metabolic engineering to enhance the production of odd-chain fatty acids, including this compound. mdpi.comfrontiersin.orgbiorxiv.org While naturally producing mainly even-chain fatty acids, engineered strains of Y. lipolytica can synthesize this compound, although it is typically produced in smaller quantities compared to other odd-chain fatty acids like heptadecanoic acid. mdpi.com The biosynthesis of these odd-chain fatty acids in Y. lipolytica often involves the supplementation of precursors like propionate (B1217596). frontiersin.orgbiorxiv.org
Biosynthetic Pathways and Metabolic Precursors
The synthesis of this compound, an odd-chain fatty acid, diverges from the more common even-chain fatty acid synthesis pathway primarily in its initial priming molecule.
Fatty Acid Elongation Processes
The backbone of this compound is constructed through a series of iterative enzymatic reactions known as fatty acid elongation. This process, carried out by the fatty acid synthase (FAS) complex, involves the sequential addition of two-carbon units to a growing acyl chain. aocs.orgresearchgate.net In plants, this de novo synthesis primarily occurs in the plastids. aocs.org The initial products are typically long-chain fatty acids, which can then undergo further elongation by membrane-bound fatty acid elongase (FAE) systems, located in the endoplasmic reticulum, to produce very-long-chain fatty acids. aocs.orgplos.org
The elongation cycle consists of four core reactions:
Condensation: An acyl-CoA or acyl-ACP (acyl carrier protein) condenses with a two-carbon donor molecule.
Reduction: The resulting β-ketoacyl group is reduced to a β-hydroxyacyl group.
Dehydration: A water molecule is removed, creating a double bond and forming an enoyl-acyl intermediate.
Reduction: The double bond is reduced, resulting in a saturated acyl chain that is two carbons longer than the starting molecule.
This cycle is repeated until the desired chain length is achieved.
Role of Propionate in Odd-Chain Fatty Acid Synthesis
The key to synthesizing odd-chain fatty acids like this compound lies in the initial priming molecule. escholarship.org Instead of the typical two-carbon acetyl-CoA that primes the synthesis of even-chain fatty acids, a three-carbon molecule, propionyl-CoA, serves as the starter unit. nih.govescholarship.org The propionyl-CoA can be derived from various metabolic sources, including the catabolism of certain amino acids (isoleucine, valine, and threonine), the fermentation of dietary fiber by gut microbiota, or the β-oxidation of other odd-chain fatty acids. escholarship.org
The synthesis of this compound, therefore, begins with the condensation of one molecule of propionyl-CoA with a molecule of malonyl-CoA. This initial step establishes the odd-numbered carbon framework. Subsequent elongation cycles then proceed by the addition of two-carbon units from malonyl-CoA, ultimately leading to the 19-carbon chain of this compound. Studies have shown that supplementing growth media with propionate can induce the production of odd-chain fatty acids in various microorganisms, including Escherichia coli and the yeast Yarrowia lipolytica. researchgate.netportlandpress.comresearchgate.net
Enzymatic Systems Involved in this compound Formation
The formation of this compound is orchestrated by a suite of enzymes that are part of the fatty acid synthase and elongase systems.
Fatty Acid Synthase (FAS): This multi-enzyme complex catalyzes the de novo synthesis of fatty acids. In the context of this compound, the FAS system utilizes propionyl-CoA as the initial primer. The core enzymatic activities within the FAS complex that drive the elongation cycles include:
β-Ketoacyl-ACP Synthase (KAS): This enzyme catalyzes the initial condensation of propionyl-CoA with malonyl-ACP and subsequent condensations in the elongation cycles. springermedizin.de
β-Ketoacyl-ACP Reductase (KAR): Responsible for the first reduction step. springermedizin.de
3-Hydroxyacyl-ACP Dehydratase (HAD): Catalyzes the dehydration step. springermedizin.de
Enoyl-ACP Reductase (EAR): Performs the final reduction of each elongation cycle. springermedizin.de
Fatty Acid Elongases (FAE): For the synthesis of very-long-chain fatty acids, including this compound in some organisms, fatty acid elongase systems are employed. plos.orgmdpi.comnih.gov These are membrane-bound enzyme systems that extend pre-existing long-chain fatty acyl-CoAs. aocs.orgplos.org The key chain-length-determining enzyme in this system is the 3-ketoacyl-CoA synthase (KCS) . nih.govplos.org
Acyl-ACP Thioesterases (FAT): The final step in the synthesis of the fatty acid is its release from the acyl carrier protein. This is catalyzed by acyl-ACP thioesterases. researchgate.netnih.gov The specificity of these enzymes can play a crucial role in determining the final chain length of the fatty acid produced. nih.gov For instance, a thioesterase with a preference for C19-ACP would terminate the elongation process and release this compound.
The following table provides an interactive overview of the key enzymes and precursors involved in the biosynthesis of this compound.
| Component | Role in Biosynthesis |
| Propionyl-CoA | The three-carbon primer molecule that initiates the synthesis of odd-chain fatty acids. |
| Malonyl-CoA | The two-carbon donor for all subsequent elongation steps. |
| Fatty Acid Synthase (FAS) | A multi-enzyme complex that carries out the iterative cycles of fatty acid elongation. |
| Fatty Acid Elongases (FAE) | Membrane-bound enzyme systems that can further elongate long-chain fatty acids. |
| Acyl-ACP Thioesterase | An enzyme that cleaves the completed fatty acid chain from the acyl carrier protein, determining the final product length. |
Metabolic Roles and Biochemical Significance of Nonadecanoic Acid
Nonadecanoic Acid as an Energy Source
As a fatty acid, this compound serves as a source of metabolic energy. nih.govuni.lunih.gov Like other fatty acids, it is broken down through a process called beta-oxidation to produce energy. nih.gov The beta-oxidation of odd-chain fatty acids such as this compound proceeds in a similar manner to that of even-chain fatty acids. nih.govwikipedia.org This process involves a repeated cycle of four enzymatic reactions that remove two-carbon units in the form of acetyl-CoA from the fatty acid chain. nih.gov
For this compound (C19:0), this cycle repeats until the final three carbons remain. nih.govnih.gov The complete beta-oxidation of one molecule of this compound yields eight molecules of acetyl-CoA and one molecule of propionyl-CoA. nih.govwikipedia.orgnih.gov The acetyl-CoA molecules can then enter the citric acid cycle (TCA cycle) to generate ATP, the primary energy currency of the cell. wikipedia.orgnih.gov
The resulting three-carbon propionyl-CoA is converted into succinyl-CoA through a three-step enzymatic pathway. wikipedia.orgnih.gov Succinyl-CoA is an intermediate of the TCA cycle, and its formation allows the complete oxidation of the odd-chain fatty acid for energy production. nih.govwikipedia.orgnih.gov This conversion is significant because it provides a pathway for the carbon atoms from odd-chain fatty acids to contribute to gluconeogenesis, the process of synthesizing glucose. nih.gov
Incorporation into Cellular Structures
Fatty acids are fundamental structural components of cellular membranes. uni.lunih.gov this compound can be incorporated into the phospholipids (B1166683) that form the lipid bilayer of cell membranes. nih.govcharchem.org Research has shown that when supplied to cells in culture, this compound can be integrated into membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine. nih.govresearchgate.net Its presence has been detected in the membranes of various cell types. metabolomicsworkbench.orgcharchem.org The incorporation of this compound into membrane lipids demonstrates its role in the structural makeup of cellular boundaries. nih.gov
The composition of fatty acids within the cell membrane is a critical determinant of membrane fluidity, which in turn affects various cellular functions. uni.luuni.lu The length and degree of saturation of fatty acid chains influence the packing of phospholipids in the membrane. uni.lu As a long-chain saturated fatty acid, the incorporation of this compound can impact these physical properties. uni.lu
The presence of different fatty acids, including odd-chain fatty acids, can alter the fluidity and organization of the membrane. metabolomicsworkbench.orguni.lu Changes in membrane lipid composition, such as the integration of this compound, can lead to adjustments in membrane fluidity to maintain cellular function under different conditions. larodan.commetabolomicsworkbench.org The specific impact of this compound on membrane fluidity is related to its long, straight hydrocarbon chain, which can affect the packing density of membrane lipids. uni.lu This modulation of the membrane's physical state is crucial for the proper functioning of embedded proteins and for cellular processes like signaling and transport. nih.govnih.gov
Participation in Lipid Metabolism Pathways
This compound participates in fatty acid metabolism primarily through the beta-oxidation pathway as described earlier. nih.govuni.lu The metabolism of odd-chain fatty acids is distinct from that of even-chain fatty acids due to the production of propionyl-CoA in the final step. nih.govuni.lu The conversion of propionyl-CoA to succinyl-CoA connects the metabolism of odd-chain fatty acids to the TCA cycle and gluconeogenesis. nih.govnih.gov
Furthermore, very-long-chain fatty acids, a category that includes this compound, are substrates for specific elongase and desaturase enzymes, indicating their involvement in the synthesis of other complex lipids. nih.gov The metabolism of this compound is also linked to the availability of certain vitamins, such as vitamin B12, which is a required cofactor for the enzyme that converts methylmalonyl-CoA (an intermediate in the propionyl-CoA to succinyl-CoA pathway) to succinyl-CoA. wikipedia.orguni.lu
This compound can be esterified to other lipid molecules for transport and storage. nih.gov One such example is the formation of cholesteryl nonadecanoate (B1228766), an ester of cholesterol and this compound. nih.gov Cholesteryl esters are a major transport and storage form of cholesterol within lipoprotein particles in the bloodstream. These lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), are responsible for transporting lipids between tissues. The formation of cholesteryl nonadecanoate suggests a role for this compound in the complex system of lipid transport and metabolism in the body. nih.gov
Beta-Oxidation of Fatty Acids
The breakdown of fatty acids through beta-oxidation is a primary mechanism for energy production. For this compound, this process follows the conventional steps of beta-oxidation, where two-carbon units are sequentially cleaved off to produce acetyl-CoA. aklectures.comsketchy.com This process involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. libretexts.orghmdb.ca These cycles repeat, shortening the fatty acid chain by two carbons with each cycle.
However, the final cycle of beta-oxidation of this compound yields a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA, which distinguishes it from the breakdown of even-chain fatty acids that only produce acetyl-CoA. aklectures.comsketchy.comvaia.com The nonadecanoyl-CoA is first transported into the mitochondrial matrix, a process requiring carnitine palmitoyltransferase 1 (CPT1) and CPT2. hmdb.ca The beta-oxidation then proceeds until the final three-carbon unit remains. brainly.phchegg.com
Role in Cell Signaling
While the direct signaling roles of this compound are not as extensively documented as those of other fatty acids, evidence suggests its involvement in cellular communication. Fatty acids can modulate the function of various proteins, including ion channels and G-protein coupled receptors (GPCRs). frontiersin.org For instance, some fatty acids are known to directly interact with and activate uncoupling protein 1 (UCP1), a mitochondrial protein involved in thermogenesis. biorxiv.org While specific studies on this compound's direct interaction with signaling proteins are limited, its nature as a fatty acid suggests potential roles in modulating membrane-associated signaling events. cymitquimica.comfoodb.ca
Comparative Metabolism with Other Fatty Acids
The metabolic fate of this compound is best understood in comparison to other fatty acids, particularly highlighting the differences between odd- and even-chain fatty acids.
Odd-Chain Saturated Fatty Acid Metabolism
The metabolism of odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) shares a common final step with this compound. nih.gov The propionyl-CoA produced from their beta-oxidation is a key metabolic intermediate. sketchy.comwikipedia.org This propionyl-CoA can be converted into succinyl-CoA, an intermediate of the citric acid cycle, through a three-step enzymatic process. aklectures.comlibretexts.org This conversion requires the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, the last of which is dependent on vitamin B12. aklectures.com
The ability to produce succinyl-CoA gives odd-chain fatty acids an anaplerotic role, meaning they can replenish the intermediates of the citric acid cycle. nih.govresearchgate.netoup.comwikidoc.org This is a crucial function for maintaining the energy-producing capacity of the cell. nih.govresearchgate.net
Distinction from Even-Chain Fatty Acids
The primary metabolic distinction between odd- and even-chain fatty acids lies in their final breakdown products. Even-chain fatty acids are catabolized exclusively to acetyl-CoA. aklectures.comvaia.com In contrast, the final round of beta-oxidation of odd-chain fatty acids like this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. sketchy.comvaia.com
This difference has significant metabolic implications. While acetyl-CoA primarily enters the citric acid cycle for energy production or is used for fatty acid synthesis, the propionyl-CoA from odd-chain fatty acids provides a pathway for gluconeogenesis, the synthesis of glucose. sketchy.com The conversion of propionyl-CoA to succinyl-CoA allows for the net synthesis of oxaloacetate, a precursor for gluconeogenesis. sketchy.com Even-chain fatty acids cannot contribute to the net synthesis of glucose because the two carbons of acetyl-CoA are lost as CO2 in the citric acid cycle.
Table 1: Comparison of Beta-Oxidation End Products
| Fatty Acid Type | Final Beta-Oxidation Products | Anaplerotic Potential | Gluconeogenic Potential |
| Odd-Chain (e.g., this compound) | Acetyl-CoA and Propionyl-CoA sketchy.comvaia.com | Yes nih.govresearchgate.net | Yes sketchy.com |
| Even-Chain (e.g., Palmitic acid) | Acetyl-CoA only aklectures.comvaia.com | No | No |
Table 2: Enzymes in the Conversion of Propionyl-CoA to Succinyl-CoA
| Enzyme | Reaction | Cofactor |
| Propionyl-CoA Carboxylase | Carboxylates propionyl-CoA to D-methylmalonyl-CoA wikipedia.org | Biotin (Vitamin B7) aklectures.com |
| Methylmalonyl-CoA Epimerase | Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA wikipedia.org | |
| Methylmalonyl-CoA Mutase | Rearranges L-methylmalonyl-CoA to succinyl-CoA libretexts.org | Vitamin B12 aklectures.com |
Analytical Methodologies for Nonadecanoic Acid Research
Sample Preparation and Extraction Techniques
Proper sample preparation is a critical first step to ensure reliable and reproducible results in fatty acid analysis. This involves the efficient extraction of lipids from the sample matrix and their subsequent conversion to a form suitable for analysis.
The extraction of total lipids, including nonadecanoic acid, from biological samples is a foundational step in its analysis. The choice of extraction method often depends on the nature of the sample matrix.
Modified Folch and Bligh-Dyer Methods : The most common approaches for lipid extraction from biological matrices like serum, tissues, and milk are variations of the Folch or Bligh-Dyer methods. frontiersin.orgcertolabs.comnih.gov These methods utilize a chloroform (B151607) and methanol (B129727) solvent system to effectively extract lipids. frontiersin.orgcertolabs.comnih.gov The principle behind these techniques is the use of a solvent mixture with a polarity that can overcome the interactions between lipids and cell membranes or lipoproteins. scielo.br For solid samples like tissues, homogenization in the extraction solvent is a necessary preliminary step. nih.govsigmaaldrich.com For liquid samples such as serum or plasma, the sample is typically mixed directly with the extraction solvents. sigmaaldrich.com Following extraction, a partitioning step, often involving the addition of water or a salt solution, separates the lipid-containing chloroform layer from the aqueous, non-lipid layer. certolabs.comsigmaaldrich.com The sample is then centrifuged to ensure a clean separation, and the lower chloroform layer containing the total lipids is carefully collected for further processing. certolabs.comsigmaaldrich.com
Application in Various Matrices : These extraction techniques have been successfully applied to a wide range of biological samples. For instance, a modified Folch method has been used to extract lipids from human saliva, where this compound was added as an internal standard before extraction. frontiersin.org Similarly, lipids have been extracted from fish muscle tissue using a chloroform/methanol mixture after lyophilization and homogenization. nih.gov The efficiency of lipid extraction is dependent on the polarity of the solvent system, with chloroform/methanol mixtures being effective for a broad range of lipids, including polar and non-polar species. nih.gov Commercial kits are also available that streamline the lipid extraction process, often eliminating the need for centrifugation by using specialized filter syringes that selectively elute the chloroform layer. certolabs.comsigmaaldrich.com
Due to the low volatility and polar nature of free fatty acids like this compound, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and retention. restek.com To overcome this, a derivatization step is employed to convert the fatty acids into more volatile and less polar fatty acid methyl esters (FAMEs). restek.commdpi.comsigmaaldrich.com
Esterification and Transesterification : The conversion to FAMEs is typically achieved through esterification (for free fatty acids) or transesterification (for fatty acids present in complex lipids like triglycerides or phospholipids). unit.no This chemical reaction involves heating the lipid extract with a large excess of an alcohol, most commonly methanol, in the presence of an acidic or basic catalyst. unit.no
Common Derivatization Reagents :
Boron Trifluoride (BF3)-Methanol : A widely used and effective reagent for preparing FAMEs is a 12-14% solution of boron trifluoride in methanol. sigmaaldrich.comrestek.comsigmaaldrich.com The reaction is typically carried out by heating the sample with the reagent at around 60-95°C for a specific duration. certolabs.comrestek.comsigmaaldrich.com After the reaction, water and a non-polar solvent like hexane (B92381) are added to extract the newly formed FAMEs into the organic layer. restek.comsigmaaldrich.com
Acid-Catalyzed Methylation : Other acidic catalysts, such as sulfuric acid or hydrochloric acid in methanol, are also commonly used. certolabs.comsigmaaldrich.comnih.govlatamjpharm.org For example, a 1% or 2% solution of sulfuric acid in methanol has been shown to be effective for the methylation of very long-chain fatty acids, with reaction times as short as 10 minutes. nih.govlatamjpharm.org
Silylation : An alternative to methylation is silylation, which uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) esters. restek.commdpi.com This method is also effective but can derivatize other functional groups like hydroxyls and amines. restek.com
It is crucial to use high-quality, low-moisture derivatization reagents, as the presence of water can hinder the esterification reaction. sigmaaldrich.com this compound is frequently used as an internal standard in these analyses, added to the sample before the derivatization process to ensure accurate quantification. frontiersin.orgnih.govmdpi.comnih.govlatamjpharm.org
The integrity of fatty acid composition in a sample can be compromised by improper handling and storage. Degradation can occur through hydrolysis of ester bonds or oxidation of double bonds. oup.com
Temperature and Duration : To minimize degradation, samples should be processed as quickly as possible after collection. nih.gov If immediate analysis is not feasible, samples should be stored at low temperatures. Long-term storage at -80°C is considered the safest approach. oup.com While storage at -20°C can be suitable for some samples, it may lead to degradation over extended periods. nih.govoup.comnih.gov For extracted lipids, storage in an organic solvent under an inert atmosphere (like nitrogen or argon) at -20°C is recommended. oup.comavantiresearch.com Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule. avantiresearch.com
Preventing Oxidation and Contamination : Unsaturated fatty acids are particularly susceptible to oxidation. avantiresearch.com Therefore, it is important to minimize exposure to oxygen and light. oup.com Storing samples under a nitrogen atmosphere or in a vacuum can help prevent oxidative damage. oup.com When handling samples, especially those dissolved in organic solvents, it is crucial to use glass or Teflon containers and transfer tools to avoid leaching of impurities from plastics. avantiresearch.com For saturated fatty acids like this compound, which are stable as powders, it is important to allow the container to reach room temperature before opening to prevent moisture condensation. avantiresearch.com
Freeze-Drying : Freeze-drying (lyophilization) can be a useful step for solid samples before lipid extraction, as it removes water that could interfere with the process. frontiersin.orgnih.gov However, the effect of freeze-drying on lipid stability should be considered, and it is often performed in conjunction with low-temperature storage. nih.gov
Chromatographic and Spectrometric Analysis
Following extraction and derivatization, sophisticated analytical techniques are used for the separation, identification, and quantification of this compound.
GC-MS is a powerful and widely used technique for the analysis of fatty acids, including this compound, typically in their FAME form. nih.govmdpi.comscispace.com
Principle : In GC, the derivatized sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. mdpi.comsigmaaldrich.com The separated components then enter the mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) data. mdpi.comscispace.com
Typical GC-MS Parameters :
Column : A common choice for FAME analysis is a non-polar or mid-polar capillary column, such as an Agilent HP-5MS-UI (30 m x 0.25 mm x 0.25 µm). mdpi.com
Temperature Program : A temperature gradient is used to elute the FAMEs, starting at a lower temperature and ramping up. For example, an initial oven temperature of 100°C might be held for a few minutes, then increased to 250-320°C. mdpi.com
Injection : A small volume (e.g., 1 µL) of the sample is injected into the heated inlet port, often in splitless mode to maximize sensitivity. mdpi.com
Carrier Gas : Helium is commonly used as the carrier gas. scispace.com
Detection : The mass spectrometer is often operated in selected ion monitoring (SIM) mode for targeted quantification, which increases sensitivity by monitoring only specific ions characteristic of the analyte. mdpi.com For this compound methyl ester, characteristic ions would be selected for quantification and confirmation. mdpi.comnih.gov
This compound, or its methyl ester, is frequently used as an internal standard in GC-MS analysis to correct for variations in sample preparation and instrument response, allowing for accurate quantification of other fatty acids. frontiersin.orgnih.govmdpi.comsigmaaldrich.com
While GC-MS is the traditional workhorse for FAME analysis, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful alternative, particularly for the analysis of free fatty acids without the need for derivatization. rsc.orgmdpi.com
Advantages of LC-HRMS : LC-MS avoids the heating step required for GC, which can be beneficial for thermally labile compounds. rsc.org High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. mdpi.com This technique allows for the simultaneous analysis of a wide range of fatty acids, including saturated, monounsaturated, and polyunsaturated species, in a single run. mdpi.com
Methodology :
Chromatography : Reversed-phase chromatography is typically used, with columns like a Halo C18. mdpi.com The mobile phase often consists of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, with additives such as formic acid to improve ionization. rsc.orgmdpi.com
Ionization : Electrospray ionization (ESI) is commonly used, typically in negative ion mode for fatty acids, which readily form [M-H]⁻ ions. rsc.org
Detection : The high-resolution mass spectrometer (e.g., an Orbitrap or QTOF) provides precise mass-to-charge ratio data for both the precursor ion and its fragment ions (MS/MS), confirming the identity of the fatty acid. mdpi.com
LC-HRMS methods have been developed for the rapid determination of free fatty acids in complex matrices like beer and for quantifying fatty acid hydroxamates derived from S-acylated proteins. rsc.orgmdpi.com In these applications, an odd-chain fatty acid like this compound or its derivative is an ideal internal standard because it is structurally similar to endogenous fatty acids but typically absent from the biological sample. rsc.org
Table 1: Summary of Analytical Methodologies for this compound
| Methodology | Description | Advantages | Common Applications | Internal Standard |
|---|---|---|---|---|
| Lipid Extraction (Folch/Bligh-Dyer) | Extraction using a chloroform/methanol solvent system to separate lipids from other cellular components. frontiersin.orgcertolabs.comnih.gov | Well-established, efficient for a broad range of lipids. | Serum, tissues, milk, saliva, fish muscle. frontiersin.orgnih.gov | This compound added before extraction. frontiersin.org |
| FAMEs Derivatization | Conversion of fatty acids to fatty acid methyl esters (FAMEs) using catalysts like BF3-methanol or H2SO4-methanol. restek.comsigmaaldrich.comnih.gov | Increases volatility and improves peak shape for GC analysis. restek.com | Analysis of total fatty acid profiles from various biological sources. nih.govmdpi.com | This compound added before derivatization. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of FAMEs by gas chromatography followed by detection and identification by mass spectrometry. mdpi.comscispace.com | High sensitivity, high resolving power, provides structural information. | Quantification of fatty acid profiles in yeast, grape juice, and other biological materials. mdpi.com | Methyl nonadecanoate (B1228766) (as FAME) or this compound (added pre-derivatization). mdpi.com |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Separation of underivatized fatty acids by liquid chromatography followed by detection with a high-resolution mass spectrometer. rsc.orgmdpi.com | No derivatization required, high mass accuracy for confident identification, suitable for a wide range of fatty acids. mdpi.com | Rapid determination of free fatty acids in beer, analysis of protein lipidation. rsc.orgmdpi.com | This compound or its derivatives. rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon skeleton and the attached protons, confirming the identity and purity of the compound.
In ¹³C NMR spectroscopy, the carbon atoms of the this compound molecule produce distinct signals. Key characteristic signals include a highly deshielded peak for the carbonyl carbon of the carboxylic acid group (typically around 180 ppm), a triplet signal for the terminal methyl group (around 14 ppm), and a series of overlapping signals in the 22-34 ppm range corresponding to the long aliphatic methylene (B1212753) (-CH₂) chain. fishersci.atnih.govwikipedia.org The specific chemical shifts allow for the unambiguous assignment of each carbon in the structure. nih.gov
¹H NMR spectroscopy complements this by providing information on the proton environment. The typical spectrum shows a triplet for the terminal methyl protons (-CH₃) at approximately 0.88 ppm, a large, complex signal for the methylene protons (-CH₂) of the long chain around 1.26 ppm, and a triplet for the methylene protons alpha to the carboxyl group at about 2.35 ppm. fishersci.at The integration of these signals corresponds to the number of protons in each unique chemical environment, further confirming the structure.
Table 1: Experimental NMR Chemical Shifts (ppm) for this compound
This table is interactive and allows for sorting and searching.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
| ¹³C | ~180.65 | Singlet | Carboxyl Carbon (C=O) |
| ¹³C | ~34.21 | Triplet | Methylene Carbon alpha to COOH |
| ¹³C | ~29.78 | Multiple | Bulk Methylene Carbons in chain |
| ¹³C | ~22.77 | Triplet | Methylene Carbon beta to CH₃ |
| ¹³C | ~14.13 | Quartet | Terminal Methyl Carbon (-CH₃) |
| ¹H | ~2.35 | Triplet | Protons on C alpha to COOH (2H) |
| ¹H | ~1.63 | Multiplet | Protons on C beta to COOH (2H) |
| ¹H | ~1.26 | Broad Singlet | Protons on bulk methylene chain (~28H) |
| ¹H | ~0.88 | Triplet | Protons on terminal methyl group (3H) |
| Data sourced from the Human Metabolome Database and PubChem, based on spectra recorded in CDCl₃. fishersci.at |
Infrared Spectroscopy for Molecular Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound, thereby confirming its molecular characteristics. The IR spectrum of this compound displays several key absorption bands that are indicative of its long-chain carboxylic acid structure. iarc.fr
A prominent and characteristic feature is the strong, sharp absorption band resulting from the carbonyl (C=O) stretch of the carboxylic acid group, which typically appears around 1700-1711 cm⁻¹. nih.gov Another significant feature is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in a hydrogen-bonded carboxylic acid dimer.
When this compound is chemisorbed onto a surface like silver, it loses its carboxylic proton to form a carboxylate salt. In this state, the C=O stretching band near 1700 cm⁻¹ disappears and is replaced by two new bands: an antisymmetric stretching band (νₐ(COO⁻)) and a symmetric stretching band (νₛ(COO⁻)) of the carboxylate group, which appear around 1517 cm⁻¹ and 1418 cm⁻¹, respectively. nih.gov Studies of Langmuir monolayer films also utilize IR spectroscopy to investigate the conformation and orientation of the carboxylic group based on changes in the C=O stretching vibration region. mitoproteome.org Chemical suppliers often provide a certificate of analysis confirming that the material's infrared spectrum is authentic and conforms to the known structure of this compound. lipidmaps.orgidrblab.netfishersci.ca
Internal Standards in this compound Quantification
In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, the blank, and calibration standards. The use of an IS helps to correct for the loss of analyte during sample preparation and analysis.
Use of this compound as an Internal Standard (C19:0)
This compound (C19:0) or its methyl ester is frequently employed as an internal standard for the quantitative analysis of other fatty acids in a wide variety of matrices. thegoodscentscompany.com This includes its use in the analysis of fatty acids in human oral biofilm, vegetable oils thegoodscentscompany.com, pharmaceutical tablets, microalgae, fish oil, and milk.
The primary reason for its selection is that odd-chain fatty acids like this compound are not naturally present, or are found only in trace amounts, in many animal and plant lipids. thegoodscentscompany.com This lack of natural occurrence prevents interference from endogenous levels of the compound in the sample, allowing for accurate quantification of the target analytes. It is commonly used in analytical techniques such as gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS). However, caution is advised in certain clinical applications, as the presence of the isobaric branched-chain fatty acid, pristanic acid, can potentially interfere with C19:0, leading to inaccurate results.
Other Fatty Acids as Internal Standards (e.g., Tridecanoic Acid)
Besides this compound, other fatty acids that are uncommon in biological systems are also used as internal standards. Tridecanoic acid (C13:0) is another odd-chain saturated fatty acid that serves as a reliable internal standard for the quantification of fatty acids.
Tridecanoic acid has been successfully used as an internal standard for the lipid analysis of intramuscular fat in broilers, fatty acids in salmon roe lipids, and for quantifying fatty acids in meat samples via gas chromatography. It has also been applied in methods for determining fatty acids in wastewater. The principle for its use is the same as for this compound: it is added to samples to account for variations in extraction efficiency and analytical response.
Method Validation and Performance Parameters (e.g., Accuracy, Precision, Limits of Detection/Quantification)
The validation of analytical methods is crucial to ensure that the results are reliable, reproducible, and accurate. For methods involving the quantification of this compound or its use as an internal standard, several performance parameters are evaluated.
Accuracy is typically assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. Studies have reported accuracy for methods using this compound as an IS with average recoveries ranging from 98.2% to 101.9% and 98.7% to 101.1%. Another study reported accuracies between 84.4% and 106.3% (% bias).
Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For methods quantifying fatty acids, intra-day (within a day) precision has been reported with RSDs as low as 1.06%, while inter-day (between days) precision has been reported at 0.8%. Another study showed intraday precision from 1.1% to 12.0% (% CV) and interday precision from 1.2% to 13.4% (% CV).
Limits of Detection (LOD) and Limits of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. Validated methods have demonstrated LOQs for fatty acids ranging from 7.6 to 91.8 ng/mL and an LOD for a related analysis as low as 0.002%. Another study reported an instrumental LOD of 0.01% and LOQ of 0.10% of total fat.
Linearity is also a critical parameter, demonstrating that the analytical response is directly proportional to the analyte concentration over a given range. High correlation coefficients (r² > 0.99) are typically required.
Table 2: Summary of Method Validation Performance Parameters
This table is interactive and allows for sorting and searching.
| Parameter | Reported Value | Analytical Method/Context | Source |
| Accuracy (% Recovery) | 98.7% - 101.1% | GC method for D003 in tablets | |
| Accuracy (% Recovery) | 98.2% - 101.9% | GC-FID for butyric acid in mixed fats | |
| Accuracy (% Bias) | 84.4% - 106.3% | GC-MS for fatty acids in oral biofilm | |
| Precision (Intra-day RSD) | 1.06% | GC method for D003 in tablets | |
| Precision (Inter-day RSD) | 0.8% | GC method for D003 in tablets | |
| Precision (Intra-day %CV) | 1.1% - 12.0% | GC-MS for fatty acids in oral biofilm | |
| Precision (Inter-day %CV) | 1.2% - 13.4% | GC-MS for fatty acids in oral biofilm | |
| Limit of Detection (LOD) | S/N > 3 | GC-MS for fatty acids in oral biofilm | |
| Limit of Detection (LOD) | 0.002% (m/m) | GC-FID for fatty acid amides | |
| Limit of Quantification (LOQ) | S/N > 10 | GC-MS for fatty acids in oral biofilm | |
| Limit of Quantification (LOQ) | 7.6 - 91.8 ng/mL | GC-MS for fatty acids in oral biofilm | |
| Limit of Quantification (LOQ) | 0.005% (m/m) | GC-FID for fatty acid amides | |
| Linearity (r²) | > 0.9991 | GC method for D003 in tablets | |
| Linearity (r²) | > 0.995 | GC-MS for fatty acids in oral biofilm |
Pharmacological and Biological Activities of Nonadecanoic Acid
Anti-tumor and Cytotoxic Activities
Nonadecanoic acid has been identified as a compound with cancer-inhibiting properties. nih.gov Its efficacy has been observed in various cancer cell lines, where it can hinder proliferation and induce cell death. The source of the fatty acid, whether from synthetic processes or natural origins, can be a key determinant of its biological impact.
The cytotoxic potential of this compound has been quantified against specific cancer cell lines. Notably, it has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells. caymanchem.com Studies have determined the half-maximal inhibitory concentration (IC₅₀) of this compound for HL-60 cells to be 68 µM. caymanchem.com
| Cell Line | Cancer Type | IC₅₀ Value (µM) |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | 68 |
| A549 | Lung Carcinoma | Data not available |
| SK-OV-3 | Ovarian Adenocarcinoma | Data not available |
| SK-MEL-2 | Malignant Melanoma | Data not available |
| HCT-15 | Colorectal Adenocarcinoma | Data not available |
Data regarding the specific IC₅₀ values for this compound against A549, SK-OV-3, SK-MEL-2, and HCT-15 cell lines were not available in the reviewed literature.
The primary mechanism through which this compound is understood to exert its anti-tumor effects is the induction of apoptosis, or programmed cell death. Active lipid extracts from the spores of the fungus Ganoderma lucidum, which contain this compound, have been shown to induce apoptosis. This process is reportedly mediated by the downregulation of the protein kinase B (P-Akt) signaling pathway and the upregulation of caspases-3, -8, and -9, which are key executioner proteins in the apoptotic cascade.
This compound is found in various natural sources, where it contributes to the anti-cancer properties of the host organism. nih.gov It has been identified as a key anti-tumor constituent in the spores of the medicinal mushroom Ganoderma lucidum (Reishi). Ethanolic extracts from these spores, containing this compound, have been shown to inhibit tumor cell proliferation.
Beyond fungi, this compound is also produced by certain bacteria and is found in plants. nih.gov For instance, it has been reported in microorganisms like Streptomyces and in plants such as Solanum tuberosum (potato). nih.gov The presence of this fatty acid in such diverse natural sources underscores its potential role in chemically mediated defense and interaction mechanisms in various ecosystems.
Immunomodulatory Effects
In addition to its anti-tumor properties, this compound exhibits immunomodulatory activities, influencing the function of the immune system. Fatty acids, in general, are known to be crucial modulators of immune responses, affecting both innate and adaptive immunity by altering the composition and fluidity of immune cell membranes and acting through specific cellular receptors.
A significant immunomodulatory effect of this compound is its ability to inhibit the production of Interleukin-12 (B1171171) (IL-12). medchemexpress.com Specifically, this compound sourced from Streptomyces has been shown to inhibit IL-12 production in macrophages that have been activated by lipopolysaccharide. medchemexpress.com IL-12 is a cytokine that plays a central role in orchestrating T helper 1 (Th1) type immune responses, and its inhibition can shift the immune system towards a different response pathway.
The fatty acid composition of immune cells is intrinsically linked to their function. nih.gov Fatty acids are known to influence T-cell and B-cell signaling and function, with fatty acid metabolism being essential for their polarization and response. nih.govmdpi.com For macrophages, fatty acid metabolism is tied to their activation state and inflammatory properties. mdpi.comfrontiersin.org While broad "immunological applications" for this compound have been noted, the specific traits of immune cells that are directly modulated by this particular fatty acid are an area of ongoing investigation. The general influence of fatty acids on immune cell membrane structure and signaling pathways provides the foundational context for the immunomodulatory role of this compound. nih.gov
Metabolic Health and Disease Associations of this compound
This compound (C19:0), a long-chain, odd-carbon saturated fatty acid, has been investigated for its associations with various aspects of metabolic health. While research into its specific roles is less extensive than for other odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), several studies have shed light on its potential impact on metabolic diseases and risk factors.
Relationship with Type 2 Diabetes
The relationship between this compound and Type 2 Diabetes appears to be complex and is linked to its effects on other metabolic markers. Unlike some other odd-chain saturated fatty acids that have been inversely associated with incident type 2 diabetes, this compound has been identified in studies as part of a profile of saturated fats linked to an increased risk. Specifically, it is one of several saturated fatty acids, including dodecanoic, tetradecanoic, pentadecanoic, hexadecanoic, and heptadecanoic acids, that have been positively associated with higher levels of triglycerides and VLDL-C wikipedia.org. Elevated levels of these lipids are, in turn, expected to increase the risk for Type 2 Diabetes wikipedia.org.
Impact on Lipid Profiles (e.g., Triglycerides, VLDL-C)
Research has directly implicated this compound in the modulation of plasma lipid profiles. A study on plasma free fatty acids identified a positive association between this compound (19:0) and increased concentrations of both triglycerides (TG) and very-low-density lipoprotein cholesterol (VLDL-C) wikipedia.org. This suggests that higher levels of this compound may contribute to a more atherogenic lipid profile, which is a known risk factor for cardiovascular disease.
| Metabolic Marker | Association with this compound (C19:0) | Source |
|---|---|---|
| Triglycerides (TG) | Positive Association | wikipedia.org |
| VLDL-C | Positive Association | wikipedia.org |
Potential Influence on Insulin (B600854) Resistance
A direct causal link between this compound and insulin resistance has not been firmly established in the available scientific literature. However, an influence can be inferred from its effects on lipid metabolism. Elevated levels of triglycerides and VLDL-C, which are positively associated with this compound, are known to be contributing factors to the development of insulin resistance wikipedia.org. Therefore, by contributing to a dyslipidemic state, this compound may indirectly influence insulin sensitivity.
Association with Colorectal Cancer Risk
The association between this compound and colorectal cancer (CRC) risk is an emerging area of research with some promising findings. A large-scale case-control study in China identified a dietary pattern rich in odd-chain fatty acids, which explicitly included this compound (19:0), as being inversely associated with the risk of colorectal cancer mdpi.com. This suggests that a diet containing higher amounts of this fatty acid may be protective. Furthermore, the PubChem database notes that this compound has been shown to inhibit cancer growth and lists colorectal cancer as an associated disorder nih.gov.
| Study Type | Finding | Source |
|---|---|---|
| Large-Scale Case-Control Study | A dietary pattern including this compound was inversely associated with colorectal cancer risk. | mdpi.com |
| Compound Database Entry | Listed as an inhibitor of cancer growth with an association to colorectal cancer. | nih.gov |
Effects on Body Fat Reduction
Currently, there is a lack of direct scientific evidence from reviewed studies specifically investigating the effects of this compound on body fat reduction or changes in body composition. Research into the impact of specific fatty acids on adiposity has often focused on other compounds, such as conjugated linoleic acid or other odd-chain fatty acids like pentadecanoic acid.
Improvement in Glucose Tolerance
The direct impact of this compound on glucose tolerance has not been specifically detailed in the available research. Studies on odd-chain fatty acids and glucose metabolism have predominantly focused on pentadecanoic acid (C15:0), which has been shown to promote glucose uptake in cell models nih.gov. While high concentrations of general non-esterified fatty acids have been identified as a risk marker for the deterioration of glucose tolerance, specific research isolating the effect of this compound is not presently available nih.gov.
Other Biological Activities of this compound
This compound, a 19-carbon saturated fatty acid, and its derivatives have been investigated for a variety of biological activities beyond their basic metabolic roles. These activities include influences on the intricate processes of blood clot dissolution, management of oxidative stress, and modulation of inflammatory pathways. This section explores the specific roles of this compound and its derivatives in the inhibition of fibrinolysis and plasmin activity, as well as the antioxidant and anti-inflammatory properties exhibited by its derivatives.
Inhibition of Fibrinolysis and Plasmin Activity
Fibrinolysis is the physiological process of breaking down fibrin (B1330869) in blood clots, primarily orchestrated by the enzyme plasmin. The regulation of plasmin activity is crucial for maintaining hemostatic balance. While some sources suggest that this compound exhibits inhibitory effects on fibrinolysis and plasmin activity, detailed scientific studies have revealed a more complex interaction of long-chain fatty acids with the fibrinolytic system.
Research into the effects of various free fatty acids on plasmin activity has shown that long-chain unsaturated fatty acids, in particular, possess a strong inhibitory action. For instance, oleic acid has been demonstrated to inhibit the activity of purified plasmin on fibrin clots in a concentration-dependent manner. In one study, a 50% inhibition was observed at a concentration of 32 µM oleic acid, with 93% inhibition at 150 µM nih.gov. The proposed mechanism suggests that these fatty acids may alter the surface of the fibrin clot, making it more resistant to the action of plasmin, rather than directly inhibiting the enzyme's active site nih.gov.
Conversely, studies focusing on saturated fatty acids have indicated that they are largely ineffective at inhibiting plasmin activity on their own. However, a synergistic effect has been observed. For example, palmitic acid, a 16-carbon saturated fatty acid, which is ineffective by itself, can induce a marked inhibition of plasmin when in the presence of a minimal concentration of oleic acid nih.gov. This suggests that while this compound, as a saturated fatty acid, may not be a potent inhibitor of fibrinolysis on its own, it could potentially contribute to an inhibitory environment in the presence of unsaturated fatty acids. The specificity of this action appears to be dependent on both the chain length (requiring at least 16 carbons) and the presence of a double bond in the fatty acid structure for direct inhibitory effects nih.gov.
Table 1: Inhibition of Plasmin Activity by Oleic Acid
| Concentration of Oleic Acid (µM) | Inhibition of Plasmin Activity (%) |
|---|---|
| 32 | 50 |
This table shows the inhibitory effect of the unsaturated fatty acid, oleic acid, on the activity of purified plasmin on a fibrin clot. Data is sourced from a study on the regulation of fibrinolysis by non-esterified fatty acids. nih.gov
Antioxidant Properties of this compound Derivatives
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Derivatives of fatty acids, such as esters and amides, have been explored for their potential to act as antioxidants. While research specifically targeting a wide range of this compound derivatives is not extensive, studies on derivatives of similar long-chain fatty acids provide insight into their potential antioxidant capabilities.
The antioxidant activity of fatty acid derivatives is often evaluated through their ability to scavenge free radicals. For example, the methyl ester of hexadecanoic acid (palmitic acid) has been reported to possess antioxidant properties nih.gov. The mechanism of action for the antioxidant effects of saturated fatty acids is thought to be indirect, potentially through the modulation of antioxidant enzyme gene expression or by interacting with and stabilizing cell membranes to prevent oxidative damage.
Furthermore, the formation of amides can also confer significant free radical scavenging abilities. N-acetylcysteine amide (NACA), for instance, has demonstrated a greater capacity to scavenge 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radicals compared to its parent compound, N-acetylcysteine (NAC) nih.gov. This suggests that converting the carboxylic acid group of this compound into an amide could enhance its antioxidant potential. Studies on N-palmitoyl-ethanolamine (PEA) derivatives, which are amides of palmitic acid, have also shown that these compounds can possess good antioxidant properties mdpi.com.
Table 2: DPPH Radical Scavenging Activity of N-acetylcysteine (NAC) and its Amide Derivative (NACA)
| Compound | Scavenging Ability (%) |
|---|---|
| N-acetylcysteine (NAC) | Lower |
This table illustrates the comparative 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging ability of N-acetylcysteine and its amide derivative, indicating that amidation can enhance antioxidant activity. Data is based on a study of the antioxidant properties of NACA. nih.gov
Anti-inflammatory Properties of this compound Derivatives
Inflammation is a vital component of the immune response, but chronic or excessive inflammation can lead to tissue damage and disease. Long-chain saturated fatty acids themselves are often considered to have pro-inflammatory potential. However, their derivatives, particularly fatty acid amides, have emerged as a class of molecules with significant anti-inflammatory activities.
A prominent family of these derivatives is the N-acylethanolamines (NAEs), which are amides of fatty acids and ethanolamine. For example, N-palmitoyl-ethanolamine (PEA), the amide of palmitic acid, is a well-studied anti-inflammatory agent mdpi.com. The anti-inflammatory effects of these fatty acid amides are often mediated through the inhibition of pro-inflammatory cytokine production. Studies on N-docosahexaenoylethanolamine and N-eicosapentaenoylethanolamine have demonstrated their ability to prevent the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in immune cells nih.gov.
The mechanism often involves the enzyme fatty acid amide hydrolase (FAAH), which degrades NAEs. Inhibition of FAAH leads to an increase in the endogenous levels of these anti-inflammatory amides. Pharmacological inhibition of FAAH in monocytes and macrophages has been shown to significantly reduce the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) while enhancing the production of the anti-inflammatory cytokine IL-10 nih.gov. This body of evidence strongly suggests that N-nonadecanoyl-ethanolamine, the amide derivative of this compound, could possess similar anti-inflammatory properties by modulating cytokine production.
Table 3: Effect of FAAH Inhibition on Cytokine Production in LPS-Activated Monocytes
| Cytokine | Effect of FAAH Inhibitor (URB597) |
|---|---|
| TNF-α | Production significantly reduced |
| IL-6 | Production significantly reduced |
| IL-12 | Production significantly reduced |
This table summarizes the effect of the pharmacological inhibition of fatty acid amide hydrolase (FAAH) on the production of various cytokines by lipopolysaccharide (LPS)-activated monocytes from Alzheimer's disease patients. Data is sourced from a study on the anti-inflammatory effects of FAAH inhibition. nih.gov
Advanced Research Perspectives and Future Directions
Exploration of Nonadecanoic Acid Derivatives and Analogs
The exploration of derivatives and analogs of this compound has opened new avenues for understanding its biological significance and potential applications. By modifying the structure of this compound, researchers can investigate how these changes affect its activity, offering insights into structure-activity relationships.
Conjugated Nonadecadienoic Acid (CNA) and its Biological Effects
Conjugated nonadecadienoic acid (CNA), a 19-carbon conjugated diene, has demonstrated significant biological effects, particularly in comparison to its more extensively studied 18-carbon counterpart, conjugated linoleic acid (CLA). Research has shown that CNA is a potent inhibitor of heparin-releasable lipoprotein lipase (B570770) and can reduce lipid stores in 3T3-L1 adipocytes, with an efficacy similar to that of CLA. ontosight.ai
In a study comparing the effects of CNA and CLA on body composition in growing mice, a diet containing 0.3% CNA resulted in an 81% reduction in body fat, whereas the same concentration of CLA led to a 25% reduction. ontosight.ai This suggests that CNA is considerably more potent than CLA in reducing body fat. Although CNA and CLA differ by only one carbon atom in length, this structural difference makes it unlikely that they share a common metabolite to elicit these effects. ontosight.ai Further research indicates that while conjugated heneicosadienoic acid (a 21-carbon conjugated fatty acid) showed no effect, CNA effectively inhibited lipoprotein lipase activity in 3T3-L1 adipocytes. nih.gov In mouse models, CNA was found to be five times more active than CLA in reducing body fat, while exhibiting similar biochemical mechanisms. nih.gov
This compound Esters (e.g., this compound-2-ethoxy Ethyl Ester)
This compound esters represent another class of derivatives with unique biological properties. A recently described fatty acid ester, this compound-2-ethoxy ethyl ester, was isolated and its antioxidant and anti-inflammatory properties were evaluated. researchgate.netjppres.com In one study, this compound was identified from Cyperus marginatus leaf extract. jppres.com While another isolated ester, ethyl margarate, showed more potent antioxidant and anti-inflammatory activities, the discovery of this compound-2-ethoxy ethyl ester highlights the potential for diverse biological functions among different ester derivatives. jppres.comresearchgate.net The study also involved in silico molecular docking of the isolated fatty acid esters against NADPH oxidase 2 (NOX2) and nuclear factor (NF-κB), suggesting potential interactions with these key inflammatory mediators. researchgate.netjppres.comresearchgate.net
Another ester, ethyl nonadecanoate (B1228766), has also been identified in various natural sources. nih.govtandfonline.com The table below summarizes the findings on the in vitro biological activities of isolated fatty acid esters from Cyperus marginatus.
| Compound | Antioxidant Activity (DPPH IC50) | Anti-inflammatory Activity (EAD IC50) |
| Ethyl Margarate | 43.82 ± 1.44 µg/mL | 12.24 ± 0.69 µg/mL |
| This compound-2-ethoxy ethyl ester | Lower than Ethyl Margarate | Data not specified |
| Diclofenac (Standard) | Not Applicable | 11.94 ± 1.37 µg/mL |
| Data from a study on fatty acid esters from Cyperus marginatus. jppres.comresearchgate.net |
In-depth Mechanistic Studies of Biological Activities
Understanding the cellular and molecular mechanisms underlying the biological activities of this compound is crucial for elucidating its role in health and disease.
Cellular and Molecular Targets of this compound
Research has identified several cellular and molecular targets of this compound, particularly in the context of cancer. This compound has been shown to inhibit the proliferation of various human cancer cell lines. researchgate.net One study found that among several long-chain fatty acids tested, this compound exhibited the highest inhibitory activity against HL-60 human promyelocytic leukemia cell proliferation, with an IC50 value of 68 ± 7 μM. nih.govjst.go.jp It also demonstrates cytotoxic activities against A549 (human lung carcinoma), SK-OV-3 (human ovarian cancer), SK-MEL-2 (human melanoma), and HCT-15 (human colon cancer) cell lines. researchgate.netkoreascience.kr Furthermore, it has been shown to have cytotoxic effects on the human macrophage cell line THP-1. researchgate.net
The Human Metabolome Database indicates that this compound is found in the extracellular space and within cell membranes. nih.govhmdb.ca In neuronal cells, this compound has been observed to affect the function of the acetylcholine (B1216132) receptor at the single-channel level, although this effect was not critically dependent on the degree of saturation of the fatty acid. frontiersin.org
Signaling Pathways Modulated by this compound
This compound has been implicated in the modulation of several signaling pathways. It has been shown to induce apoptosis in HL-60 cells. nih.govjst.go.jp In addition to its pro-apoptotic effects, this compound can inhibit the production of interleukin-12 (B1171171) (IL-12) in lipopolysaccharide-activated macrophages, suggesting a role in modulating immune responses. researchgate.netkoreascience.kr
A study on immunocompromised rats suggested that treatment with a combination of probiotics led to an enrichment of fecal this compound, which was associated with the downregulation of immune-related signaling pathways, including the NF-kappa B, MAPK, and TNF signaling pathways. nih.gov However, this was in the context of a complex intervention, and the direct effect of this compound alone on these pathways requires further investigation.
Investigating this compound in Specific Biological Systems
The study of this compound in specific biological systems provides valuable context for its physiological roles.
This compound has been identified as the major component of the defensive secretion of soldiers of the termite species Rhinotermes marginalis. wikipedia.org This highlights a specific ecological role for this fatty acid.
In the context of mammalian systems, this compound has been shown to exhibit cytotoxic activities in a range of human cancer cell lines, including those of the lung, ovary, skin, and colon, as well as in a human macrophage cell line. researchgate.netkoreascience.kr One study, which investigated the anti-tumor activity of extracts from the spores of Ganoderma lucidum, identified this compound as a key active compound responsible for inhibiting the proliferation of HL-60 cells. nih.govjst.go.jp The table below presents the IC50 values of this compound and other saturated fatty acids on HL-60 cell proliferation.
| Fatty Acid | Carbon Chain Length | IC50 Value (µM) |
| This compound | C19:0 | 68 ± 7 |
| Heptadecanoic acid | C17:0 | 120 ± 23 |
| Octadecanoic acid | C18:0 | 127 ± 4 |
| Hexadecanoic acid | C16:0 | 132 ± 25 |
| Data from a study on the anti-tumor activity of long-chain fatty acids. nih.gov |
While this compound is often used as an internal standard in metabolomic and lipidomic studies, such as in research on psoriasis and neuronal cells, these applications primarily leverage its chemical properties for analytical purposes rather than investigating its biological activity within those systems. frontiersin.orgmdpi.comnih.gov
Role in Human Microbiome and Metabolome
The intricate relationship between the host and its gut microbiota is a key area of modern medical research. The gut metabolome, a collection of small molecules produced by both the host and its microbial inhabitants, provides a functional readout of this complex interplay. biorxiv.org Alterations in the gut microbiome are associated with a range of diseases, and the corresponding changes in the metabolome can serve as crucial indicators of health and disease states. scienceopen.com
Recent studies have begun to elucidate the position of this compound within this dynamic environment. For instance, research on the fecal metabolome has shown correlations between the abundance of certain gut microbes and the levels of this compound. One study observed that most identified metabolites were negatively correlated with microbial taxonomic compositions, with the notable exceptions of octadecanol and this compound. imrpress.com This suggests a specific interaction between this compound and certain members of the gut microbiota.
Furthermore, the analysis of the human metabolome in various disease states has revealed that profiles of microbial fatty acids can be disease-specific. scienceopen.com This opens up the possibility of using fatty acids like this compound, which can be of bacterial origin, as part of a larger panel of biomarkers to understand and potentially diagnose diseases. nih.govscienceopen.com The tight integration between the host and microbiota means that shifts in the gut metabolome, including the levels of specific fatty acids, can reflect and influence systemic health. scienceopen.com
This compound as a Biomarker
The potential of this compound as a biomarker is a rapidly developing area of investigation. A biomarker is a measurable indicator of a biological state or condition. Altered levels of this compound have been identified in connection with several diseases, suggesting its utility in diagnostics and for understanding disease pathogenesis.
A notable study investigating potential biomarkers for Parkinson's disease (PD) through exhaled breath analysis identified this compound as one of ten significant metabolites with elevated levels in PD patients compared to healthy controls. medrxiv.orgmedrxiv.org This finding was consistent across patients with different genetic backgrounds and those with idiopathic PD, highlighting its potential as a non-invasive biomarker for the disease. medrxiv.orgmedrxiv.org Interestingly, elevated levels of seven of these metabolites, including this compound, were also found in unaffected carriers of pathogenic variants associated with PD, suggesting a potential role in identifying individuals at a presymptomatic stage. medrxiv.org
In the context of Parkinson's disease-related anxiety disorder (PDA), untargeted metabolomics analysis of plasma samples revealed that fourteen lipid metabolites, including a derivative of this compound (10-oxo-nonadecanoic acid), were significantly altered. nih.gov While most of these lipid metabolites were decreased and negatively correlated with anxiety scores, 10-oxo-nonadecanoic acid was the exception. nih.gov
Furthermore, in veterinary medicine, a study on fatty liver disease in dairy cows identified this compound as one of seven potential serum biomarkers. nih.gov The levels of these biomarkers were significantly different between healthy and diseased animals, indicating their potential for early diagnosis. nih.gov In the realm of oncology, metabolomic profiling of ovarian tissue has shown that levels of this compound, along with other fatty acids, were increased in samples from patients with borderline tumors. sciforschenonline.org
These findings across different diseases underscore the potential of this compound as a versatile biomarker, reflecting underlying metabolic dysregulation.
Sustainable Production and Biorefinery Applications
As the world seeks more sustainable alternatives to petroleum-based products, the focus has turned to biorefineries and the biotechnological production of valuable chemicals. This compound is one such chemical with promising applications in this green transition.
Biotechnological Production of this compound
The biotechnological production of this compound and other fatty acids can be achieved through microbial fermentation. ontosight.ai This process utilizes microorganisms as cellular factories to convert simple carbon sources into more complex molecules. google.com Research is ongoing to optimize these processes for industrial-scale production. The synthesis pathways often involve the elongation of shorter fatty acid chains or the modification of existing ones through biochemical reactions. ontosight.ai The development of efficient and cost-effective biotechnological synthesis methods is crucial for expanding the applications of this compound. ontosight.ai
This compound in Biofuel Development
This compound is a key player in the development of biofuels, particularly biodiesel. chemimpex.comchemimpex.com Biodiesel is produced through a process called transesterification, where fats and oils are converted into fatty acid methyl esters (FAMEs). researchgate.net this compound is often used as an internal standard in the analysis of FAMEs from various feedstocks, including microalgae and herbal industry wastes. mdpi.comnih.govmdpi.com
Microalgae are considered a promising third-generation biofuel feedstock due to their high lipid productivity and ability to grow on non-arable land. researchgate.netnih.gov Studies analyzing the fatty acid profiles of microalgae, such as Chlorella vulgaris, have identified this compound as one of the constituent fatty acids. researchgate.net The composition of fatty acids in the feedstock is critical as it influences the properties of the resulting biodiesel, such as its cetane number, viscosity, and cold-flow properties. mdpi.com Therefore, understanding and potentially manipulating the content of specific fatty acids like this compound in microalgae and other feedstocks is essential for producing high-quality biodiesel.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of complex biological systems, researchers are increasingly turning to multi-omics approaches. This involves integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to see the bigger picture of how biological molecules interact. nih.gov
The study of this compound can greatly benefit from such an integrated approach. For example, by combining metabolomic data (which would include measurements of this compound) with microbiome data (from 16S rRNA or shotgun sequencing), researchers can better understand the correlations between specific gut microbes and fatty acid metabolism. biorxiv.org Web-based servers and computational tools are being developed to facilitate this type of correlation analysis. biorxiv.org
In the context of disease research, integrating multi-omics data can help unravel the complex mechanisms underlying conditions where this compound has been identified as a biomarker. nih.gov For instance, in Parkinson's disease research, combining metabolomic data with genomic and proteomic data could provide insights into how genetic predispositions lead to the altered lipid metabolism reflected by changes in this compound levels. medrxiv.org Similarly, in the study of coral holobionts (the coral animal and its associated microorganisms), multi-omics data is being used to understand the response to environmental stressors, where metabolites like 10-oxo-nonadecanoic acid have been implicated. researchgate.net
The development of standardized workflows and advanced computational methods for multi-omics data integration is crucial for moving beyond simple correlations to a deeper, mechanistic understanding of the role of molecules like this compound in health and disease. biorxiv.orgfrontiersin.org
Clinical and Translational Research Potential
The findings from basic and advanced research on this compound have significant potential for clinical and translational applications. Translational research aims to "translate" findings from the laboratory into new methods for diagnosis, prevention, and treatment of human disease.
The identification of this compound as a potential biomarker in various diseases, including Parkinson's disease and certain types of cancer, is a prime example of its translational potential. medrxiv.orgsciforschenonline.org Further validation of these findings in larger patient cohorts could lead to the development of new, non-invasive diagnostic tests. For instance, a breath test for Parkinson's disease based on the detection of volatile organic compounds, including this compound, could revolutionize early diagnosis. medrxiv.orgmedrxiv.org
In the field of oncology, the discovery that this compound can inhibit the proliferation of certain cancer cells in vitro suggests a potential therapeutic avenue. bertin-bioreagent.comncats.io While this is still in the pre-clinical stage, it opens the door for further investigation into the anti-cancer properties of this compound and its derivatives.
Furthermore, understanding the role of this compound in the gut microbiome and its connection to systemic health could inform the development of novel therapeutic strategies, such as targeted dietary interventions or probiotics, to modulate the gut metabolome for improved health outcomes. scienceopen.comcabidigitallibrary.org As our understanding of the intricate roles of fatty acids like this compound deepens, so too will the opportunities for translating this knowledge into tangible clinical benefits.
Conclusion
Summary of Key Research Findings on Nonadecanoic Acid
Research has established this compound as a significant, albeit minor, fatty acid with diverse roles. Key findings highlight its function as a structural component of cell membranes, an energy source, and a molecule with potential anti-cancer and anti-inflammatory properties. atamanchemicals.comchemimpex.comsolubilityofthings.comontosight.aisigmaaldrich.com Its unique metabolism, yielding propionyl-CoA, distinguishes it from even-chain fatty acids. nih.gov Furthermore, its utility as an internal standard in analytical chemistry is well-documented, and its presence in certain organisms as a defense chemical underscores its ecological importance. atamanchemicals.comnih.gov
Unanswered Questions and Research Gaps
Despite the progress, several questions remain. The full extent of endogenous synthesis of this compound in humans is still not completely understood. mdpi.com While associations between odd-chain fatty acids and reduced risk for metabolic diseases exist, the precise mechanisms behind these protective effects require further elucidation. nih.govqub.ac.uk The potential therapeutic applications of this compound and its derivatives, particularly in oncology and metabolic disorders, represent a significant area for future investigation. Another research gap is understanding the complex interplay between diet, gut microbiota, and host metabolism in determining circulating levels of this compound. mdpi.com
Broader Implications of this compound Research for Lipid Science and Biomedicine
The study of this compound has broader implications for the fields of lipid science and biomedicine. It challenges the historical focus on even-chain fatty acids and emphasizes the unique metabolic pathways and biological roles of their odd-chain counterparts. nih.govresearchgate.net This research contributes to a more nuanced understanding of lipid diversity and its impact on health. In biomedicine, the investigation of this compound as a biomarker for dietary intake, gut health, and various diseases holds promise for improved diagnostics. mdpi.comnews-medical.net Ultimately, a deeper knowledge of this compound could pave the way for new nutritional strategies and therapeutic interventions aimed at preventing and treating chronic diseases. qub.ac.ukresearchgate.net
Q & A
Q. What are the recommended methods for isolating nonadecanoic acid from biological matrices?
The Bligh-Dyer method is widely used for lipid extraction from tissues. Homogenize the sample in a chloroform-methanol mixture (2:1 v/v) to form a miscible system with tissue water. After dilution with chloroform and water, centrifuge to separate layers, and collect the chloroform layer containing lipids. Further purification can be achieved via solvent partitioning or column chromatography . For fatty acid-specific isolation, saponification followed by acidification and solvent extraction is recommended.
Q. How is this compound quantified in fatty acid profiling studies?
Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is standard. Derivatize samples to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol. Use methyl nonadecanoate as an internal standard to correct for extraction efficiency and instrument variability. Triplicate runs and calibration curves with certified standards ensure reproducibility .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Melting point : 68–70°C (lit.) ; phase transitions at 338 K (crystalline II → I) and 341.23 K (crystalline I → liquid) with enthalpies of 9.177 kJ/mol and 57.618 kJ/mol, respectively .
- Vapor pressure : 0.013 bar at 502.2 K and 0.133 bar at 570.7 K .
- Solubility : Insoluble in water; soluble in chloroform, methanol, and hexane.
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data for this compound?
Discrepancies in values like enthalpy of vaporization (94.4 kJ/mol vs. 121.8 kJ/mol) arise from measurement techniques (e.g., static vs. dynamic methods). Use differential scanning calorimetry (DSC) for phase transitions and static vapor pressure cells for vaporization studies. Cross-validate data with NIST-standardized methods and report experimental conditions (e.g., temperature ranges, purity >99%) .
Q. What role does this compound play in microbial or host metabolic pathways?
this compound is a microbial metabolite linked to gut microbiota modulation. In immunocompromised models, it correlates with altered succinic acid levels and gut epithelial integrity. To study its metabolic fate, use isotope tracing (e.g., ¹³C-labeled this compound) and LC-MS/MS to track incorporation into lipid pools or degradation products .
Q. How can this compound be used to investigate insect defense mechanisms?
As a primary secretion in Rhinotermes marginalis, this compound’s role in chemical defense can be studied via behavioral assays (e.g., predator deterrence tests) and transcriptomic analysis of biosynthetic pathways. Synthesize deuterated analogs (e.g., this compound-d37) to trace biosynthesis routes using GC-MS .
Q. What advanced techniques are used to characterize this compound’s crystalline phases?
X-ray diffraction (XRD) and temperature-modulated DSC reveal polymorphic transitions (e.g., crystalline II → I at 338 K). Pair with Raman spectroscopy to monitor structural changes during phase transitions. Thermodynamic modeling (e.g., Gibbs free energy calculations) helps interpret stability under varying pressures .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the lab?
Q. How can researchers address challenges in synthesizing high-purity this compound?
Use Grignard reactions or oxidation of 1-nonadecanol, followed by recrystallization in ethanol. Verify purity (>99%) via GC-FID and nuclear magnetic resonance (NMR). Deuterated forms (e.g., this compound-d37) require specialized catalysts (e.g., Pd/C under D₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
